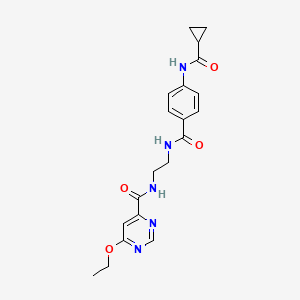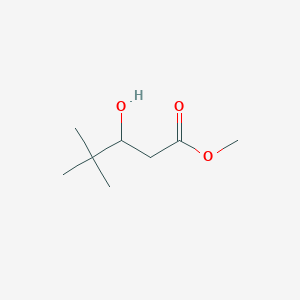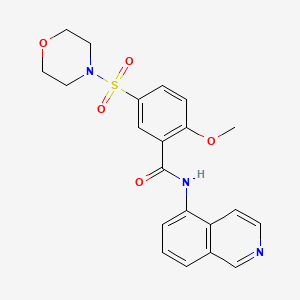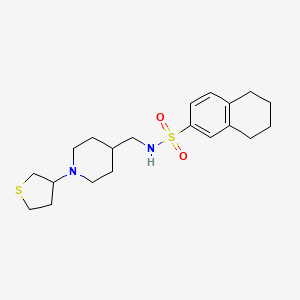![molecular formula C24H20O3 B2740946 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate CAS No. 331460-42-5](/img/structure/B2740946.png)
4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds are typically named according to the IUPAC nomenclature system. They can have complex structures which are often represented using structural formulas or 3D models .
Synthesis Analysis
The synthesis of organic compounds often involves multiple steps, each requiring specific reagents and conditions . Retrosynthetic analysis is a technique often used to plan the synthesis, which involves working backwards from the target molecule to identify possible precursors .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The specific reactions that a compound undergoes depend on its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, density, and reactivity, can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Metabolic Functions and Enzymatic Activities
Metabolic Pathways Involving Phenylacetate Derivatives Research on Pseudomonas acidovorans demonstrates how phenylacetate derivatives undergo enzymatic degradation, indicating a potential application in bioremediation or biochemical pathway elucidation (Hareland et al., 1975). This study suggests the enzyme 4-hydroxyphenylacetate 1-hydroxylase plays a crucial role in the initial hydroxylation step, which could be relevant in designing biocatalytic processes for the modification or breakdown of similar compounds.
Synthetic Applications The production of D-phenylglycine from racemic mixtures via penicillin G acylase highlights the use of enzymes in synthesizing specific chiral compounds, which may have implications for synthesizing derivatives of the compound (Bossi et al., 1998). Such enzymatic processes could be adapted for selective synthesis or modification of phenyl phenylacetate derivatives.
Chemical Synthesis and Reactivity Studies on the synthesis of novel compounds, such as the work on furobenzopyrones, provide insights into the reactivity and potential chemical transformations of phenylacetate derivatives. This might offer a foundation for exploring new synthetic routes or chemical reactions involving "4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate" (Pandey et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-18-7-12-21(13-8-18)23(25)16-11-19-9-14-22(15-10-19)27-24(26)17-20-5-3-2-4-6-20/h2-16H,17H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDSITHVMQXXKU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2740864.png)

![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)



![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)
![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
